molecular formula C14H19ClN2O B10820758 4-Hydroxy McPT Hydrochloride

4-Hydroxy McPT Hydrochloride

Cat. No.: B10820758
M. Wt: 266.76 g/mol
InChI Key: MKZZTRJRPTVHFR-UHFFFAOYSA-N
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Description

Classification and Chemical Context of 4-Hydroxy McPT Hydrochloride

Position within the Tryptamine (B22526) Alkaloid Family

This compound is a derivative of tryptamine, placing it within the tryptamine alkaloid family. caymanchem.com Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom. The fundamental structure of this compound features a hydroxyl group (-OH) at the fourth position of the indole (B1671886) ring and a cyclopropyl (B3062369) group attached to the nitrogen atom of the ethylamine (B1201723) side chain. purechemsworld.com This specific substitution pattern distinguishes it from other members of the tryptamine family. The hydrochloride salt form of the compound enhances its stability and solubility, which is advantageous for laboratory use. vulcanchem.com

Relationship to Other Indoleamine Derivatives and Related Compounds

This compound is structurally related to several other indoleamine derivatives, most notably psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin. cymitquimica.comnih.gov The key difference lies in the substitution at the amine nitrogen. While psilocin has two methyl groups, this compound has one methyl group and one cyclopropyl group. purechemsworld.comncats.io This modification of the N,N-dialkyl substituents is a common strategy in the exploration of structure-activity relationships within the tryptamine class. nih.gov

Other related compounds include:

4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine): An analogue where the cyclopropyl group is replaced by an ethyl group. nih.govnirlab.com

4-HO-MiPT (4-hydroxy-N-methyl-N-isopropyltryptamine): An analogue with an isopropyl group instead of a cyclopropyl group. nih.govnirlab.com

4-HO-DPT (4-hydroxy-N,N-dipropyltryptamine): A structural analogue of psilocin with two n-propyl groups. nih.gov

4-hydroxy MALT (4-hydroxy-N-methyl-N-allyltryptamine): An isomer of 4-Hydroxy McPT. caymanchem.com

The study of these and other analogues helps researchers understand how modifications to the tryptamine backbone influence receptor binding and biological activity. purechemsworld.com

Historical Context and Current Research Landscape of this compound

4-Hydroxy McPT, the freebase form of the hydrochloride salt, was first synthesized and appeared as a designer drug around 2016. vulcanchem.com It was not definitively identified by forensic laboratories until 2018. As a relatively recent synthetic compound, the body of research on this compound is still developing. Its emergence is part of a broader trend of new psychoactive substances (NPS) being synthesized to explore the effects of structural modifications on tryptamines. vulcanchem.com In Japan, 4-hydroxy-N-methyl-N-cyclopropyltryptamine (4OH-McPT) was identified as a newly distributed designer drug between February 2017 and April 2019. researchgate.net

Current research primarily focuses on its role as a tool for investigating neurochemical pathways and receptor binding, particularly at serotonin (B10506) receptors. purechemsworld.com Studies on related 4-substituted tryptamines have shown that they generally act as agonists at 5-HT2A receptors, which is a key target for classic psychedelic compounds. nih.gov Research on analogues like 4-HO-MALT suggests that subtle changes to the N-alkyl substituents can result in similar potencies and efficacies at serotonin receptor subtypes. ljmu.ac.uk

Role as an Analytical Reference Standard in Chemical Research

This compound is sold commercially as an analytical reference standard. caymanchem.comglpbio.cn In this capacity, it serves as a qualified and well-characterized substance for a variety of scientific applications. These include:

Forensic Analysis: Forensic laboratories use reference standards to definitively identify unknown substances found in illicit products. caymanchem.comresearchgate.net The availability of a standard for this compound allows for its accurate detection and confirmation in seized materials.

Receptor Binding Assays: Researchers utilize reference standards in in-vitro experiments, such as receptor binding assays, to determine the affinity and efficacy of the compound at specific neurotransmitter receptors. vulcanchem.com This is crucial for understanding its pharmacological profile.

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound to that of its analogues, scientists can elucidate how specific structural features contribute to its effects. vulcanchem.com

Development of Analytical Methods: The pure compound is necessary for the development and validation of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for its detection in various matrices. vulcanchem.com

The hydrochloride salt form is particularly suitable for these applications due to its increased stability and solubility in certain solvents. vulcanchem.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name 3-{2-[cyclopropyl(methyl)amino]ethyl}-1H-indol-4-ol hydrochloride vulcanchem.com
Synonyms 4-HO McPT, 3-(2-(Cyclopropyl(methyl)amino)ethyl)-1H-indol-4-ol Hydrochloride cymitquimica.comglpbio.cn
Molecular Formula C₁₄H₁₈N₂O · HCl caymanchem.comcymitquimica.com
Molecular Weight 266.767 g/mol cymitquimica.com
Appearance Crystalline solid, off-white powder vulcanchem.com
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol (B145695): 30 mg/ml, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml caymanchem.comglpbio.com
Stability ≥ 3 years at -20°C caymanchem.com
CAS Number 2883663-05-4 caymanchem.comglpbio.cn

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[cyclopropyl(methyl)amino]ethyl]-1H-indol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-16(11-5-6-11)8-7-10-9-15-12-3-2-4-13(17)14(10)12;/h2-4,9,11,15,17H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZZTRJRPTVHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNC2=C1C(=CC=C2)O)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of 4 Hydroxy Mcpt Hydrochloride

Established Synthetic Routes and Methodologies

The synthesis of 4-Hydroxy McPT Hydrochloride (3-{2-[cyclopropyl(methyl)amino]ethyl}-1H-indol-4-ol hydrochloride) involves a series of carefully controlled chemical reactions. vulcanchem.com While specific literature detailing the synthesis of this exact compound is sparse, established methodologies for structurally similar 4-hydroxy-N,N-dialkyltryptamines provide a robust framework for its preparation. The synthesis of analogs like 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) serves as a relevant model. nih.gov

Multistep Synthesis Procedures

The creation of 4-hydroxy-tryptamines is typically a multistep process that begins with a protected 4-hydroxyindole (B18505) precursor to prevent unwanted side reactions at the hydroxyl group. nih.gov A common synthetic strategy can be outlined as follows:

Protection: The synthesis often starts with an indole (B1671886) ring that has a protected hydroxyl group at the 4-position. A common protecting group is benzyl (B1604629) ether, forming 4-benzyloxyindole (B23222). This group is stable under the conditions of the subsequent steps but can be removed later under specific conditions. nih.gov

Acylation: The protected indole is reacted with oxalyl chloride in an inert solvent like diethyl ether. This reaction adds a glyoxylyl chloride group at the 3-position of the indole ring, a highly reactive position, to form an indol-3-ylglyoxylyl chloride intermediate. nih.gov

Amidation: The resulting intermediate is then treated with the desired amine. For 4-Hydroxy McPT, this would be N-methylcyclopropylamine. This step forms an amide, specifically a substituted indole-3-glyoxylamide. nih.gov

Reduction: The glyoxylamide intermediate contains both a ketone and an amide functional group. Both of these are typically reduced simultaneously using a powerful reducing agent such as lithium aluminum hydride (LAH) or a borane (B79455) complex (e.g., BH3). This converts the glyoxylamide to the ethylamine (B1201723) side chain characteristic of tryptamines. nih.gov

Deprotection: The protecting group on the 4-position hydroxyl is removed. In the case of a benzyl ether, this is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon), which cleaves the benzyl group to yield the free 4-hydroxy-tryptamine. nih.gov

Salt Formation: To increase stability and facilitate handling, the purified tryptamine (B22526) free base is converted to its hydrochloride salt. This is accomplished by dissolving the base in a suitable organic solvent and treating it with hydrochloric acid, causing the hydrochloride salt to precipitate. nih.govgoogle.com

Utilization of Key Intermediate Compounds

The successful synthesis of this compound relies on the formation and purification of several key intermediate compounds. Based on analogous syntheses, these critical intermediates include:

4-Benzyloxyindole: This protected indole is a common starting material, ensuring the phenolic hydroxyl group does not interfere with subsequent reactions. nih.gov

2-(4-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetyl chloride: This highly reactive glyoxylyl chloride is formed by the reaction of 4-benzyloxyindole with oxalyl chloride and serves as the electrophile for the introduction of the amine side chain. nih.gov

2-(4-(Benzyloxy)-1H-indol-3-yl)-N-cyclopropyl-N-methyl-2-oxoacetamide: This is the direct precursor to the tryptamine backbone, formed after the amidation step. Its subsequent reduction yields the protected final compound. nih.gov

4-Benzyloxy-N-methyl-N-cyclopropyltryptamine: This is the penultimate intermediate, the fully formed tryptamine with the hydroxyl group still protected. Catalytic hydrogenation of this compound yields the final tryptamine base. nih.gov

Optimization of Synthetic Conditions for this compound

Optimizing synthetic conditions is crucial for maximizing product yield and purity while ensuring the process is efficient and reproducible. While specific optimization data for 4-Hydroxy McPT is not publicly available, general principles from related chemical syntheses can be applied.

Reaction Parameters and Their Influence on Yield and Purity

Several reaction parameters must be carefully controlled throughout the synthesis. The influence of these parameters is often determined through systematic experimentation.

ParameterInfluence on SynthesisExample
Catalyst The choice and concentration of a catalyst can dramatically affect reaction rates and yields. In Claisen-Schmidt condensations, used to form chalcone (B49325) intermediates, base catalysts like NaOH often give higher yields than others. scitepress.orgUsing NaOH as a catalyst in chalcone synthesis can result in yields of 90-96%. scitepress.org
Temperature Temperature control is critical to prevent side reactions or decomposition of reactants and products. Many reactions, like diazotizations, require low temperatures for stability.In the synthesis of some diazonium salts, the reaction is maintained at 0-5 °C to prevent decomposition and maximize yield. google.com
Molar Ratios The stoichiometry of the reactants must be precisely controlled. Using an excess of one reactant may be necessary to drive a reaction to completion, but can also complicate purification.The molar ratio of aniline (B41778) to hydrochloric acid and sodium nitrite (B80452) is a key parameter in the preparation of diazonium salts. google.com
Reaction Time Sufficient time must be allowed for the reaction to complete, but excessively long times can lead to the formation of byproducts. Reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC). scitepress.orgFries rearrangement reactions may be conducted for a specific duration (e.g., half an hour) at a set temperature to achieve optimal conversion. google.com
Solvent The solvent can influence the solubility of reactants, reaction rates, and the position of chemical equilibria.In the synthesis of 4-hydroxy Atomoxetine hydrochloride, toluene (B28343) or xylene are used as solvents for dissolution and demethylation steps. google.com

Development of Scalable Synthetic Protocols

Transitioning a synthetic route from a small laboratory scale to large-scale industrial production presents significant challenges. The goal is to develop a protocol that is not only high-yielding but also cost-effective, safe, and environmentally sustainable. google.comgoogle.com

Key considerations for developing scalable protocols include:

Cost-Effectiveness: Reagents and solvents should be readily available and affordable. Processes that avoid expensive reagents, such as the reducing agent DIBAL-H, are often preferred for large-scale synthesis. google.com

Green Chemistry: The development of solvent-free or "green" synthetic methods, such as mechanochemistry (grinding), can reduce environmental impact and simplify workup procedures. scitepress.org

Purification Strategy: The chosen purification method must be effective and practical on a large scale. While chromatography is effective in the lab, large-scale production may favor crystallization or extraction-based purifications. google.com

Strategies for Purification and Isolation of this compound

The final stage of the synthesis involves the purification of the crude product to remove unreacted starting materials, intermediates, and byproducts, followed by the isolation of the pure hydrochloride salt.

Acid-Base Extraction: As an amine, 4-Hydroxy McPT is a basic compound. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic tryptamine will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. The pH of the aqueous layer is then raised with a base, converting the tryptamine salt back to its free base form, which can be extracted back into a fresh organic solvent. nih.govgoogle.com

Chromatography: For laboratory-scale preparations, silica (B1680970) gel column chromatography is a highly effective method for separating the desired compound from impurities. nih.gov Flash chromatography may also be used to purify intermediates during the synthesis. iaea.org

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the solvent. The final product, this compound, is a crystalline solid that can be purified by recrystallization. vulcanchem.comscitepress.org

Derivatization for Analysis: In some analytical contexts, chemical derivatization is employed not for the bulk synthesis but to modify the molecule for a specific analytical technique. For instance, the hydroxyl group of 4-Hydroxy McPT can be silylated to increase its volatility, making it more suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). vulcanchem.comjfda-online.com

Recrystallization Techniques

Recrystallization is a pivotal technique for the purification of crystalline compounds like this compound, leveraging differences in solubility between the target compound and impurities in a given solvent or solvent system. The selection of an appropriate solvent is critical for effective purification. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. mt.com As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.com For tryptamine derivatives and their salts, a variety of solvent systems have been successfully employed.

The process for recrystallizing tryptamine hydrochlorides typically involves dissolving the crude material in a minimal amount of a suitable hot solvent. For amines, conversion to a salt, such as a hydrochloride salt, can improve crystallization properties and facilitate purification. nih.gov The hydrochloride salt of a similar compound, 4-hydroxy-N,N-di-n-propyltryptamine (4-HO-DPT), was formed by treating the freebase with hydrochloric acid in ethanol (B145695), leading to the precipitation of the purified salt. nih.gov

In the case of tryptamine derivatives, single-solvent or multi-solvent systems can be utilized. For instance, some tryptamine derivatives have been successfully recrystallized from a mixture of ethanol and water or tetrahydrofuran (B95107) (THF). The use of a co-solvent, or anti-solvent, can be employed to induce precipitation if the compound is too soluble in the primary solvent even at low temperatures. mt.com For example, after dissolving a compound in a good solvent like diethyl ether, a less polar solvent such as hexane (B92381) can be slowly added to induce crystallization. rochester.edu

For this compound, a polar protic solvent or a mixture including one would likely be effective, given the presence of the hydroxyl group and the hydrochloride salt. The table below outlines potential solvent systems for the recrystallization of this compound, based on techniques used for analogous compounds.

Table 1: Potential Recrystallization Solvent Systems for this compound

Solvent System Rationale/Applicability Reference
Methanol (B129727)/Diethyl Ether A polar solvent to dissolve the compound, with a less polar anti-solvent to induce crystallization. Used for the hydrochloride salt of a similar 4-hydroxy-monoalkyl tryptamine. nih.gov
Ethanol/Water A mixture that can be fine-tuned for optimal solubility at high temperatures and poor solubility at low temperatures. Commonly used for tryptamine salts.
Isopropyl Alcohol Can be effective for recrystallizing tryptamine derivatives, offering a good balance of polarity. nih.gov
Acetone/Water A polar aprotic/protic mixture that has been used effectively for the recrystallization of complex tryptamines like psilocybin. nih.gov

Chromatographic Purification Approaches

Chromatography is an essential method for the separation and purification of chemical compounds from complex mixtures. For tryptamine derivatives, including this compound, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly valuable techniques.

Column Chromatography

Column chromatography is a widely used preparative technique to separate compounds based on their differential adsorption to a stationary phase. For the purification of tryptamine analogs, silica gel is a common stationary phase. The separation is achieved by eluting the mixture through the column with a suitable solvent system (mobile phase). The polarity of the mobile phase is often gradually increased to elute compounds with increasing polarity.

In the synthesis of a structurally similar compound, 4-hydroxy-N-isopropyltryptamine, the intermediate was purified using silica gel column chromatography with a mobile phase of methylene (B1212753) chloride and an ammonia-methanol solution. nih.gov Another method for purifying a tryptamine derivative involved a silica column with a gradient elution of 5-15% methanol in ethyl acetate (B1210297). mt.com The selection of the eluent system is critical and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). chemrxiv.org

Table 2: Representative Column Chromatography Conditions for Tryptamine Derivatives

Stationary Phase Mobile Phase (Eluent System) Compound Type Reference
Silica Gel Methylene Chloride / Ammonia-Methanol Solution 4-Benzyloxy-N-isopropyltryptamine nih.gov
Silica Gel 5-15% Methanol in Ethyl Acetate 5-MeO-DMT mt.com
Silica Gel Petroleum Ether / Ethyl Acetate (7:3 to 1:1) N-acyl tryptamines chemrxiv.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. For purity assessment and purification of tryptamine derivatives, reverse-phase HPLC is frequently employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape.

For the analysis of tryptamine derivatives, HPLC methods have been developed using a C18 column with a gradient elution of methanol and water. nih.gov Detection is often performed using UV absorbance at a wavelength around 220-280 nm or, for enhanced sensitivity and selectivity with fluorescent compounds like 4-hydroxytryptamines, a fluorescence detector can be used. vulcanchem.com For 4-Hydroxy McPT, fluorescence detection with excitation at 340 nm and emission at 440 nm has been noted as a sensitive method. vulcanchem.com

Table 3: Representative HPLC Conditions for the Analysis of Tryptamine Derivatives

Column Mobile Phase Detection Application Reference
Eclipse Plus C18 (4.6 x 150 mm, 4 µm) Gradient: Methanol/Water UV at 254 nm Purity analysis of tryptamine derivatives nih.gov
Aminex HPX-87H (300 mm x 7.8 mm) 5 mM H2SO4 Refractive Index Quantification of tryptamine and related metabolites nih.gov

Molecular and Supramolecular Characterization of 4 Hydroxy Mcpt Hydrochloride

Crystallographic Studies and Molecular Structure Elucidation

Crystallographic studies are pivotal in determining the three-dimensional arrangement of atoms within a crystal, providing insights into molecular structure, conformation, and intermolecular interactions.

X-ray Diffraction Analysis of 4-Hydroxy McPT Hydrochloride

For analogous tryptamine (B22526) compounds, X-ray diffraction has been successfully employed to elucidate their crystal structures. For instance, the crystal structure of 4-hydroxy-N,N-di-n-propyltryptammonium (4-HO-DPT) chloride was determined, revealing a singly protonated tryptammonium cation and a chloride anion in the asymmetric unit. researchgate.net Similarly, studies on other hydrochloride salts of cathinone (B1664624) derivatives have provided detailed crystal data and structure refinement information. mdpi.com These studies typically report crystallographic parameters such as the crystal system, space group, and unit cell dimensions. mdpi.comresearchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for this compound (based on similar compounds)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4

Note: This table is illustrative and not based on experimental data for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. rsc.org Hydrogen bonding plays a crucial role in the crystal packing of many organic molecules, including tryptamine derivatives. researchgate.net

In the case of this compound, the presence of a hydroxyl group (-OH) and a protonated amine group (N-H⁺) makes it a prime candidate for forming strong hydrogen bonds with the chloride anion (Cl⁻). These interactions would likely involve O-H···Cl and N-H···Cl hydrogen bonds, which are significant in stabilizing the crystal structure. researchgate.netbiointerfaceresearch.com

Advanced Spectroscopic Characterization (e.g., NMR, GC-MS)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-Hydroxy McPT, key ¹H NMR signals would be expected for the protons of the indole (B1671886) ring, the ethylamine (B1201723) side chain, the N-methyl group, and the cyclopropyl (B3062369) group. vulcanchem.com While specific NMR data for the hydrochloride salt is not detailed in the search results, data for the freebase and related tryptamines offer valuable insights. For example, in a related compound, 4-Hydroxy-MIPT, characteristic peaks are observed for the indole NH, aromatic protons, and the alkyl groups on the nitrogen. swgdrug.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Indole NH ~10-11
Aromatic CH ~6.5-7.5
Hydroxyl OH Variable
Ethyl CH₂ ~2.8-3.2
N-Methyl CH₃ ~2.5-2.7
Cyclopropyl CH/CH₂ ~0.5-1.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds. jfda-online.com For the analysis of 4-Hydroxy McPT, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. vulcanchem.com

The mass spectrum of 4-Hydroxy McPT would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The fragmentation would likely involve cleavage of the ethylamine side chain, providing structural information. While a specific mass spectrum for this compound was not found, the technique is routinely used for the analysis of tryptamine derivatives in forensic and research settings. researchgate.net Cayman Chemical provides a GC-MS spectral library that may contain data for this compound. caymanchem.com

Table 3: Mentioned Compounds

Compound Name
This compound
4-hydroxy-N-methyl-N-cyclopropyltryptamine
4-hydroxy-N,N-di-n-propyltryptammonium chloride (4-HO-DPT)

Structure Activity Relationship Sar Studies of 4 Hydroxy Mcpt Hydrochloride and Analogues

Elucidation of Structural Determinants for Pharmacological Activity

The pharmacological activity of tryptamines is governed by three main structural components: the indole (B1671886) ring system, the ethylamine (B1201723) side chain, and the substituents on the terminal amino group. The interaction of these compounds with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor, is believed to mediate many of their biological effects. nih.govljmu.ac.uk

The indole portion of the molecule, particularly the hydroxyl group at the 4-position, is a critical feature for high-potency agonist activity at 5-HT2 receptors. ljmu.ac.ukcapes.gov.br The ethylamine side chain provides the correct spacing and flexibility for the molecule to orient itself within the receptor's binding pocket. Finally, the substituents on the terminal nitrogen atom significantly modulate the compound's affinity and efficacy. acs.org Variations in the size, lipophilicity, and rigidity of these N-substituents can drastically alter the pharmacological profile. acs.org Research into these structural features helps to build a comprehensive understanding of the molecular interactions required for the bioactivity of these compounds. acs.org

Impact of Substitutions on the Tryptamine (B22526) Core

The substitution pattern on the indole nucleus of the tryptamine structure is a major factor in determining pharmacological activity.

Position of the Hydroxyl Group : Studies comparing hydroxylated tryptamines have found that 4-hydroxylated N,N-dimethyltryptamines are more potent in their anti-serotonin effects than their 5-substituted counterparts. capes.gov.br This highlights the importance of the 4-position for optimal interaction with certain receptors.

Modification of the 4-Hydroxy Group : The 4-hydroxy group is a key feature for high potency at 5-HT2A receptors. acs.org O-acetylation of this group, creating a 4-acetoxy analogue, consistently leads to a significant reduction in in vitro potency. Studies show that the potency of 4-acetoxy-N,N-dialkyltryptamines at the 5-HT2A receptor is about 10 to 20 times weaker compared to their 4-hydroxy counterparts. nih.govljmu.ac.uk Despite this drop in in vitro potency, the in vivo effects are often comparable, suggesting that 4-acetoxy compounds may function as prodrugs that are deacetylated to the more active 4-hydroxy form within the body. nih.govacs.org

Other Indole Substitutions : Research on other positions of the indole ring has shown that adding substituents can modulate receptor affinity. For example, incorporating electron-withdrawing groups at the C-5 position has been found to increase affinity for the 5-HT7 receptor in certain series of tryptamine-related compounds. mdpi.com

Table 1: Effect of 4-Position Substitution on in vitro 5-HT2A Receptor Potency
Compound Pair4-Hydroxy Analogue Potency (EC50, nM)4-Acetoxy Analogue Potency (EC50, nM)Fold-Decrease in Potency
Psilocin / 4-AcO-DMT~1-10~100-400~10-40x
Data derived from studies on 4-substituted N,N-dialkyltryptamines. ljmu.ac.ukacs.org

Influence of the N-Position Cyclopropyl (B3062369) Group on Receptor Binding

The substituents on the terminal nitrogen of the tryptamine side chain play a crucial role in receptor interaction. In 4-Hydroxy McPT Hydrochloride, these are a methyl group and a cyclopropyl group. The cyclopropyl moiety is particularly noteworthy due to its small, rigid, and constrained structure compared to a flexible alkyl chain like a propyl group.

While direct binding data for 4-Hydroxy McPT is not extensively published in the reviewed literature, SAR principles from related compounds offer significant insights. In studies of other receptor ligands like lysergamides, replacing an N-ethyl group with a slightly bulkier N-cyclopropyl group had a minimal effect on binding affinity for the 5-HT2A receptor but resulted in a noticeable reduction in agonist potency. ljmu.ac.uk This suggests that the binding site can accommodate the cyclopropyl group, but its rigidity may orient the rest of the molecule in a way that is less optimal for receptor activation and downstream signaling compared to more flexible alkyl groups. ljmu.ac.uk The constrained nature of the cyclopropyl ring likely reduces the conformational flexibility of the side chain, which can be a critical factor for achieving the optimal agonist conformation upon binding.

Comparative SAR within 4-Hydroxylated Tryptamine Analogues

A systematic examination of 4-hydroxylated tryptamines with varying N-alkyl substituents reveals clear structure-activity trends. Potency is highly dependent on the steric properties of the groups attached to the nitrogen atom. nih.govacs.org 4-Hydroxy McPT is an N-methyl, N-cyclopropyl tryptamine, fitting into the category of asymmetrically substituted analogues.

Studies on series of both symmetrical and asymmetrical analogues have established a general relationship between the size of the N-alkyl substituents and the resulting potency.

Symmetrical N,N-dialkyl analogues : For tryptamines with two identical alkyl groups, potency generally decreases as the size of the alkyl chains increases. The rank order of in vivo potency, measured by the head-twitch response (HTR) in mice, is: psilocin (4-HO-DMT) > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT. acs.org

Asymmetrical N-methyl, N-alkyl analogues : A similar trend is observed for tryptamines with one methyl group and a second, larger alkyl group. Potency decreases as the second alkyl substituent becomes larger: 4-HO-MET > 4-HO-MPT > 4-HO-MIPT. acs.org

4-Hydroxy McPT (4-HO-McPT) contains an N-methyl and an N-cyclopropyl group. Its closest linear analogue is 4-HO-MPT (4-hydroxy-N-methyl-N-propyltryptamine). The in vivo potency of 4-HO-MPT is approximately three times lower than that of 4-HO-MET. acs.org Another relevant comparator is 4-HO-MALT, which features an N-allyl group instead of a propyl or cyclopropyl group. 4-HO-MALT and 4-HO-MPT show very similar potencies, suggesting that the presence of a three-carbon substituent (propyl or allyl) results in comparable activity. ljmu.ac.uk Based on these trends, the potency of 4-HO-McPT would be expected to fall within this range, influenced by the unique steric and electronic properties of the cyclopropyl ring.

Table 2: Comparative in vivo Potency of 4-Hydroxylated Tryptamine Analogues
CompoundN-SubstituentsHTR Potency (ED50, µmol/kg)
4-HO-METMethyl, Ethyl0.65
Psilocin (4-HO-DMT)Methyl, Methyl0.81
4-HO-DETEthyl, Ethyl1.56
4-HO-MPTMethyl, Propyl1.92
4-HO-MALTMethyl, Allyl2.24
4-HO-DPTPropyl, Propyl2.47
4-HO-MIPTMethyl, Isopropyl2.97
4-HO-DIPTIsopropyl, Isopropyl3.46
HTR (Head-Twitch Response) is an in vivo measure of 5-HT2A receptor activation. Data from Klein et al. nih.govljmu.ac.ukacs.org

Receptor Pharmacology and Molecular Mechanisms of 4 Hydroxy Mcpt Hydrochloride

Serotonergic System Interactions and Receptor Binding Profiling

As a tryptamine (B22526) derivative, 4-HO-McPT is presumed to exert its principal effects through interaction with serotonin (B10506) (5-HT) receptors. wikipedia.org The binding affinity and functional activity at these receptors determine its pharmacological profile.

The hallmark of classic psychedelic compounds is their agonist activity at the serotonin 5-HT2A receptor. wikipedia.orgwikidoc.org Activation of this receptor is considered the primary mechanism underlying their hallucinogenic effects. wikipedia.org While direct binding data for 4-HO-McPT is not widely available, studies on analogous tryptamines show a strong affinity and potent agonism at this receptor. For instance, psilocin, a close structural relative, is a potent 5-HT2A receptor agonist. wikipedia.org Research comparing various novel psychoactive tryptamines demonstrates that they all interact with and act as partial or full agonists at the 5-HT2A receptor. nih.gov The binding affinity at the 5-HT2A receptor has been shown to correlate with the psychoactive doses of these compounds in humans. nih.gov

Binding Affinities (Ki, nM) and Functional Agonist Potencies (EC50, nM) of Structurally Related Tryptamines at the Human 5-HT2A Receptor
Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)
Psilocin (4-HO-DMT)44 ± 1513 ± 2.6
4-OH-DiPT110 ± 1911 ± 2.2
4-OH-MET99 ± 1417 ± 3.4
4-Hydroxytryptamine (B1209533) (4-HT)-38
Data sourced from scientific literature. wikipedia.orgnih.gov Ki represents the binding affinity (a lower value indicates a higher affinity). EC50 represents the half-maximal effective concentration for receptor activation (a lower value indicates greater potency).
Binding Affinities (Ki, nM) of Structurally Related Tryptamines at Various Human Serotonin Receptor Subtypes
Compound5-HT1A Ki (nM)5-HT2C Ki (nM)
Psilocin (4-HO-DMT)170 ± 2922 ± 1.1
4-OH-DiPT690 ± 110200 ± 50
4-OH-MET700 ± 120130 ± 32
4-Hydroxytryptamine (4-HT)9540
Data sourced from scientific literature. wikipedia.orgnih.gov Ki represents the binding affinity (a lower value indicates a higher affinity).

Affinity and Agonist Activity at 5-HT2A Receptors

Investigation of Monoamine Transporter Interactions

The pharmacological profile of psychoactive substances is also defined by their interactions with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin from the synaptic cleft. researchgate.netnih.gov

Studies on tryptamines reveal that many of these compounds interact with the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET). nih.gov However, significant interaction with the dopamine transporter (DAT) is generally not observed with this class of compounds. nih.gov Research on compounds like psilocin, 4-OH-DiPT, and 4-OH-MET shows that they can inhibit uptake at SERT and NET, suggesting that 4-HO-McPT may share these characteristics. nih.gov This profile distinguishes them from stimulants like cocaine, which potently inhibit all three transporters, and from amphetamines, which act as potent releasing agents. researchgate.netnih.gov

Monoamine transporters can be modulated in two primary ways: by inhibitors (blockers) that prevent neurotransmitter reuptake, or by substrates that are transported into the neuron and trigger neurotransmitter release (efflux). nih.govnih.gov Research indicates that tryptamines like psilocin and 4-OH-MET are weak serotonin releasers, demonstrating that they can act as transporter substrates, a mechanism shared with substances like MDMA. nih.gov This contrasts with compounds that are pure uptake inhibitors. nih.gov This dual action—receptor agonism and weak monoamine release—likely contributes to the distinct psychoactive properties of these tryptamines. nih.gov

Dopamine, Norepinephrine, and Serotonin Transporters

Analysis of Downstream Signaling Pathways

The activation of a G protein-coupled receptor (GPCR) like the 5-HT2A receptor initiates a cascade of intracellular signaling events. Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins. wikidoc.org This activation stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikidoc.org IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). wikidoc.org

Furthermore, recent research has highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin pathway recruitment). The lack of hallucinogenic effects from some 5-HT2A agonists, like 4-Hydroxytryptamine, has been hypothesized to be due to biased agonism, potentially favoring the β-arrestin2 signaling pathway over the canonical Gq pathway. wikipedia.org The specific downstream signaling profile of 4-HO-McPT has not been elucidated but would be a critical area for future research to fully understand its molecular mechanisms.

Modulation of Enzyme Activity (e.g., Allosteric Regulation)

Currently, there is a lack of specific data in the scientific literature detailing the direct modulation of enzyme activity, including allosteric regulation, by 4-Hydroxy McPT Hydrochloride. However, the broader class of tryptamine derivatives has been studied in the context of enzyme interactions. For instance, some endogenous tryptamines, like N,N-dimethyltryptamine (DMT), have been reported to exhibit allosteric activity on the enzyme indolethylamine-N-methyltransferase (INMT), which is involved in its own synthesis. This suggests a potential feedback mechanism where the end-product modulates the enzyme's activity. acs.org

Furthermore, research into other psychoactive compounds has explored allosteric modulation as a therapeutic approach. Positive allosteric modulators (PAMs) are compounds that can amplify the effect of an orthosteric ligand (the primary binding molecule) on a receptor without activating the receptor on their own. nih.gov This mechanism is of increasing interest for receptors targeted by tryptamines, such as the serotonin 5-HT2A receptor. acslab.com While this provides a potential avenue for future research into compounds like this compound, there is currently no direct evidence to suggest it acts as an allosteric modulator of any specific enzyme.

Cellular Uptake and Efflux Mechanisms

The specific cellular uptake and efflux mechanisms for this compound have not been characterized in published research. However, studies on related tryptamine derivatives provide insights into the likely pathways. The transport of tryptamines across cell membranes is a critical factor in their pharmacological activity.

The serotonin transporter (SERT) is a key protein responsible for the reuptake of serotonin from the synaptic cleft and is also known to transport other tryptamine derivatives. The interaction of various tryptamines with SERT can vary significantly based on their chemical structure, influencing their potency and duration of action. Quaternary tryptammonium analogues, which are structurally related to this compound, have shown the ability to inhibit serotonin uptake at SERT.

The permeability of tryptamines across the lipid bilayer of cell membranes is also a crucial factor. Studies have shown that the neutral form of tryptamines is essential for effective permeation. The chemical substitutions on the tryptamine structure, such as N-alkylation and substitutions on the indole (B1671886) ring, significantly affect the compound's polarity and, consequently, its ability to cross cell membranes. For instance, the position of a hydroxyl group on the indole ring can enhance permeability compared to its positional isomers. The binding of cationic tryptamine derivatives to the negatively charged phospholipids (B1166683) in the cell membrane is also thought to play an important role in their uptake.

It is important to note that the highly polar nature of some tryptamine analogues, particularly quaternary ammonium (B1175870) compounds, might limit their ability to cross the blood-brain barrier. While these general principles of tryptamine transport are informative, dedicated studies are required to elucidate the specific uptake and efflux mechanisms governing the distribution and cellular entry of this compound.

Preclinical Pharmacological Investigations of 4 Hydroxy Mcpt Hydrochloride

In Vitro Cellular Studies and Functional Assays

In vitro studies are fundamental in characterizing the cellular and molecular interactions of a compound. For 4-Hydroxy McPT Hydrochloride, these investigations are in the early stages, with data available for related compounds providing a preliminary understanding.

Cellular Permeability and Transport Studies

Receptor Binding Assays in Cell Lines (e.g., CHO Cells, HEK-293 Cells)

Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its affinity for those targets. These assays are typically performed using cell lines that have been genetically modified to express specific receptors, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells.

While specific receptor binding data for this compound is limited, information on the related compound, 4-hydroxytryptamine (B1209533) (4-HT), shows its affinity for various serotonin (B10506) receptors. For example, 4-HT demonstrates a high affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org Such studies provide a framework for understanding the potential receptor interaction profile of this compound. The affinity of a compound for a receptor is often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50).

Table 1: Example of Receptor Binding Affinity Data for a Related Tryptamine (B22526) (4-Hydroxytryptamine)

Receptor Cell Line Affinity (Ki or EC50)
5-HT2A - EC50 = 38 nM wikipedia.org
5-HT2C - Ki = 40 nM wikipedia.org
5-HT1A - Ki = 95 nM wikipedia.org

Note: This data is for the related compound 4-hydroxytryptamine and is provided for illustrative purposes.

Evaluation of In Vitro Metabolic Stability (e.g., Microsomal Half-Life)

The metabolic stability of a compound provides insight into its likely rate of clearance and half-life in the body. These studies often involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

A study on the metabolism of the closely related compound 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT) using human hepatocytes identified several phase I and phase II metabolites. nih.gov The primary metabolic pathways included N-oxidation, N-demethylation, O-glucuronidation, and sulfation. nih.gov The intrinsic clearance and half-life are key parameters determined from these studies. nih.govnih.govif-pan.krakow.pl

Table 2: Example of In Vitro Metabolic Stability Parameters for a Compound

System Parameter Value
Human Liver Microsomes Intrinsic Clearance (CLint) 48.1 µL/min/mg nih.gov
Mouse Liver Microsomes Intrinsic Clearance (CLint) 115 µL/min/mg nih.gov

Note: This data is for an unrelated compound (UNC10201652) and is provided to illustrate the type of data generated in such studies.

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its targets. inotiv.com This is typically determined by in vitro methods such as equilibrium dialysis or ultrafiltration. Specific data on the plasma protein binding of this compound is not currently available. However, studies with other compounds, like hydroxychloroquine, demonstrate that binding can be stereoselective and varies between different plasma proteins. nih.gov

In Vitro Release Characteristics from Formulations

For a drug to be effective, it must be released from its formulation in a predictable manner. In vitro release studies are conducted to assess this characteristic. While no specific formulation or release data for this compound is available, research on other compounds, such as hydroxycamptothecin, shows how formulation strategies, like encapsulation in electrospun fibers, can modulate drug release profiles. researchgate.net

In Vivo Animal Model Studies

Table 3: List of Compound Names

Compound Name Abbreviation
This compound -
4-hydroxytryptamine 4-HT
10-hydroxycamptothecin (B1684218) HCPT
4-hydroxy-N,N-methylpropyltryptamine 4-OH-MPT
Chinese Hamster Ovary CHO
Human Embryonic Kidney 293 HEK-293
Hydroxychloroquine -

Neurochemical Studies (e.g., Extracellular Monoamine Concentrations)

The neurochemical effects of this compound, particularly its influence on extracellular monoamine concentrations, are not well-documented in available scientific literature. As a tryptamine derivative with expected serotonergic activity, it is hypothesized to primarily affect the serotonin system. wikipedia.orgpurechemsworld.com The interaction with 5-HT2A receptors is a defining characteristic of this class of compounds. purechemsworld.com Studies on other psychoactive substances that act on the serotonin system have shown significant alterations in the extracellular levels of monoamines such as serotonin, dopamine (B1211576), and norepinephrine (B1679862) in various brain regions. For instance, the active metabolite of MDMA, 4-Hydroxy-3-methoxymethamphetamine (HMMA), is known to induce the release of serotonin, norepinephrine, and dopamine. wikipedia.org However, without direct experimental data from techniques like in vivo microdialysis on this compound, its specific impact on monoamine concentrations in the brain remains speculative.

Pharmacokinetic Profiling in Animal Models

Detailed pharmacokinetic studies specifically for this compound in animal models are not extensively published. However, general principles of pharmacokinetics and data from related compounds can provide a framework for understanding its expected behavior in vivo. Pharmacokinetic studies typically involve characterizing the absorption, distribution, metabolism, and elimination (ADME) of a compound. mdpi.com

Following administration, a drug's absorption into the systemic circulation is a critical first step. nih.gov For orally administered compounds, bioavailability is influenced by absorption from the gastrointestinal tract and first-pass metabolism. tandfonline.com The systemic exposure is often quantified by the area under the plasma concentration-time curve (AUC). nih.gov For tryptamines, absorption can be variable. Studies on other compounds show that they can be absorbed and result in measurable plasma concentrations. For example, a study on 10-methoxycamptothecin (B22973) (MCPT), another heterocyclic compound, showed it was highly converted to its active metabolite in plasma after oral administration in rats. nih.gov The specific absorption characteristics and systemic exposure of this compound would require dedicated studies in animal models.

After entering the bloodstream, a compound is distributed to various tissues and organs. nih.gov The extent of tissue distribution is a key factor in determining a drug's site of action and potential for accumulation. For psychoactive compounds like this compound, brain penetration is of particular importance. Studies on other compounds, such as 10-methoxycamptothecin (MCPT), have shown rapid diffusion into tissues including the heart, liver, spleen, lung, kidney, and brain after administration in rats. nih.govrsc.org In the case of MCPT, a particularly high accumulation was observed in lung tissue. nih.govrsc.org The specific tissue distribution profile of this compound would need to be determined experimentally, likely showing distribution to the brain and other well-perfused organs.

Metabolism is the process by which the body chemically modifies compounds, often to facilitate their excretion. For tryptamine analogues, metabolism typically involves Phase I and Phase II reactions. nih.gov A study on 4-Hydroxy-N,N-methylpropyltryptamine (4-OH-MPT), a closely related compound, using human hepatocytes identified three Phase I metabolites and four Phase II metabolites. nih.gov The primary Phase I metabolic pathways included N-oxidation and N-demethylation at the alkylamine chain. nih.gov The main Phase II reactions were O-glucuronidation and sulfation at the hydroxylindole core. nih.gov It is highly probable that this compound undergoes similar metabolic transformations.

Table 1: Identified Metabolites of the Related Compound 4-OH-MPT nih.gov

Phase Metabolic Reaction Metabolite
Phase I N-oxidation 4-OH-MPT-N-oxide
Phase I N-demethylation 4-hydroxy-N,N-propyltryptamine (4-OH-PT)
Phase II O-glucuronidation 4-OH-MPT-glucuronide

This table is based on data for 4-OH-MPT and serves as a predictive model for this compound.

The final stage of a drug's journey through the body is elimination, which involves excretion from the body, typically via urine and/or feces. akjournals.com The rate of elimination is often described by the elimination half-life. For many tryptamines and their metabolites, renal excretion is a significant pathway. nih.gov For instance, a study on 10-methoxycamptothecin (MCPT) in rats showed that both the parent drug and its metabolite, 10-hydroxycamptothecin (HCPT), were excreted in urine, bile, and feces. akjournals.com The majority of the dose was eliminated within the first 24 hours. akjournals.com The total excretion of the metabolite HCPT was substantially higher than that of the parent compound, indicating extensive metabolism prior to elimination. akjournals.com It is expected that this compound and its metabolites would be eliminated through similar routes.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound
4-hydroxy DiPT
4-hydroxytryptamine 4-HT
4-Hydroxy-N,N-methylpropyltryptamine 4-OH-MPT
10-methoxycamptothecin MCPT
10-hydroxycamptothecin HCPT
4-Hydroxy-3-methoxymethamphetamine HMMA
Serotonin 5-HT
Psilocin
Dopamine
Compartmental Modeling of Pharmacokinetic Data

The analysis of a drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to preclinical research. Compartmental models are mathematical tools used to simplify and describe the complex processes of drug disposition in the body. These models divide the body into a series of interconnected "compartments" to quantitatively predict the time course of drug concentrations in various tissues. uniklinik-freiburg.deiiab.me Depending on the drug's properties, one-, two-, or multi-compartment models are most frequently used to approximate its real-world behavior. uniklinik-freiburg.de

As of the current date, specific studies detailing the compartmental modeling of pharmacokinetic data for this compound have not been published in the scientific literature. While research into other tryptamine derivatives has sometimes involved pharmacokinetic analysis, including non-compartmental and population PK/PD modeling, these findings are specific to the compounds studied and cannot be directly extrapolated to this compound. google.comnih.gov For instance, studies on N,N-dimethyltryptamine (DMT) have utilized population pharmacokinetic models to relate plasma concentrations to psychedelic effects, and research on other tryptamines has used non-compartmental analysis to estimate key parameters. google.comnih.gov

The development of a pharmacokinetic model for this compound would require dedicated in vivo studies to measure its concentration over time in plasma and potentially in the central nervous system, followed by analysis to determine the most appropriate compartmental structure (e.g., one, two, or more compartments) and to estimate critical parameters such as absorption rate (Ka), elimination rate constant (K10), and intercompartmental rate constants. iiab.me Such data is crucial for understanding the compound's disposition and for designing future clinical investigations, but it is not currently available.

Considerations for In Vivo Formulation Development

The development of a suitable formulation for in vivo administration is a critical step in the preclinical evaluation of any new chemical entity. The primary goal is to ensure that the compound can be delivered to the biological system in a consistent and bioavailable manner. Key considerations for this compound are driven by its physicochemical properties, particularly its solubility and stability. google.com

This compound is a tryptamine derivative available for research purposes as a crystalline solid or powder. wikipedia.orgchemicalroute.com A significant challenge in its formulation is its limited solubility in aqueous solutions. chemicalroute.commdpi.com Data from chemical suppliers indicates that while the compound is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), its solubility drops significantly in aqueous buffers such as phosphate-buffered saline (PBS). wikipedia.orgchemicalroute.commdpi.com This poor aqueous solubility is a major hurdle for developing parenteral formulations intended for direct injection into a physiological system.

To overcome stability and solubility issues, active pharmaceutical ingredients are often prepared as salts. 4-Hydroxy McPT is available as a hydrochloride salt, which is intended to enhance its stability and solubility for laboratory use. mdpi.com Another available form is the fumarate (B1241708) salt, which is also noted to provide increased stability and solubility, making it suitable for research applications. purechemsworld.com

For preclinical in vivo studies, especially those involving parenteral administration, a common strategy for poorly soluble compounds is to use a co-solvent system. A typical formulation might involve dissolving the compound in a minimal amount of an organic solvent like DMSO or ethanol before diluting it with a physiologically compatible vehicle such as saline or PBS. google.comchemicalroute.com The final concentration of the organic solvent must be carefully controlled to avoid toxicity in the animal model.

Table 1: Solubility of this compound

SolventConcentration
Dimethylformamide (DMF)30 mg/mL wikipedia.orgchemicalroute.commdpi.com
Dimethyl Sulfoxide (DMSO)30 mg/mL wikipedia.orgchemicalroute.commdpi.com
Ethanol30 mg/mL wikipedia.orgchemicalroute.commdpi.com
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL wikipedia.orgchemicalroute.commdpi.com

Analytical Method Development and Validation for 4 Hydroxy Mcpt Hydrochloride

Chromatographic Techniques for Detection and Quantification

A range of chromatographic methods have been successfully employed for the analysis of 4-Hydroxy McPT Hydrochloride and related compounds. These techniques offer the necessary resolution and sensitivity for detecting the analyte, often at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a premier technique for the detection and quantification of this compound. policija.simdpi.com This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For instance, a method utilizing an Agilent 1290 series HPLC system coupled with an Agilent 6540 TOFMS instrument with an ESI source has been described. mdpi.com The mass spectrometer can be operated in full-scan mode to identify the protonated molecular ion [M+H]⁺. mdpi.com

In a specific application, HPLC-TOF analysis used a Zorbax Eclipse XDB-C18 column with a gradient mobile phase consisting of 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water (A) and 0.1% formic acid in methanol (B129727) (B). policija.si The mass spectrometer parameters included a positive ion scan mode with a mass scanning range from 82 to 1000 amu. policija.si This technique is particularly valuable for identifying metabolites in biological samples, such as those from human hepatocyte incubations, where LC-high-resolution tandem mass spectrometry (LC-HRMS/MS) is used. nih.gov Sample preparation for LC-MS/MS can be as straightforward as protein precipitation with acetonitrile (B52724), which is both simple and fast. mdpi.com

Table 1: Example LC-MS/MS Parameters for Tryptamine (B22526) Analysis

Parameter Setting
HPLC System Agilent 1290 Infinity
Mass Spectrometer Agilent 6460 Triple Quad MS
Ion Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 325 °C
Gas Flow Rate 10 L/min
Nebulizer 20 psi
Capillary Voltage 4000 V
Column C18, 100 mm length

This table presents typical parameters and does not represent a specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and versatile technique for the analysis of this compound. policija.si Reverse-phase methods are common, often utilizing a C18 stationary phase. One reported method employed a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron). policija.si The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid and 1mM ammonium formate in water) and an organic solvent like methanol. policija.si Gradient elution is often used to achieve optimal separation. policija.si

For related compounds, HPLC methods have been validated for specificity, sensitivity, linearity, range, accuracy, and precision. mdpi.com For example, a study on sotalol (B1662669) hydrochloride and its related substances used a gradient HPLC protocol for identification and quantification. mdpi.com Another study on different compounds used a mobile phase of acetonitrile, tetrahydrofuran (B95107), and water (21:13:66, v/v/v) with UV detection at 258 nm. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the analysis of this compound, particularly for volatile and thermally stable compounds. policija.si To enhance volatility for analysis, derivatization, such as silylation, may be necessary before electron-impact (EI) ionization. vulcanchem.com

In one analytical report, GC-MS with EI ionization was used to identify 4-HO-McPT. policija.si The instrument parameters included an injector temperature of 280°C and a scan range from m/z 50 to 550 amu. policija.si The use of a GC-MS spectral database can aid in the identification of unknown compounds. caymanchem.com For other similar amine compounds, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) has been shown to improve detection by increasing volatility. iu.edu

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is critical for accurate and reliable analysis of this compound in complex biological matrices like blood, urine, and bile. The goal is to remove interfering substances and concentrate the analyte of interest.

For LC-MS/MS analysis of blood samples, a simple and rapid protein precipitation method using acetonitrile has been proven effective. mdpi.com This approach involves adding acetonitrile to the blood sample to precipitate proteins, followed by centrifugation to separate the clear supernatant containing the analyte for injection into the LC-MS/MS system. mdpi.comnih.gov

For other tryptamine-related compounds in biological fluids like bile and urine, a protein precipitation method using methanol has been successfully applied. akjournals.com In the case of feces samples, liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) has been shown to provide clean extracts with symmetrical peak shapes and good baseline resolution in HPLC analysis. akjournals.com

For broader screening, solid-phase extraction (SPE) is a common technique used to clean up and concentrate analytes from biological samples prior to analysis. mdpi.com

Validation of Analytical Methods

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. It involves demonstrating that the method is specific, sensitive, linear, accurate, precise, and robust. mdpi.comaustinpublishinggroup.com

Linearity and Dynamic Range

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. nih.gov

For a validated HPLC method for other compounds, linearity was established over a concentration range of 650-850 µg/ml, with a correlation coefficient (R²) greater than 0.999, indicating a strong linear relationship. nih.gov In another study, calibration curves for MCPT and HCPT in various biological matrices showed good linearity (r² > 0.99) over a concentration range of 5–320 ng/mL. akjournals.com Similarly, a validated HPTLC method for Memantine HCl demonstrated linearity in the range of 5000-30000 ng/band. austinpublishinggroup.com The dynamic range of a method defines the upper and lower concentration limits within which the analyte can be reliably quantified.

Table 2: Example Linearity Data for an HPLC Method

Analyte Concentration Range (µg/ml) Regression Equation Correlation Coefficient (R²)
PhOE 650-850 y = 12432x – 7483.2 0.9999
MP 45-245 y = 53084x – 179.38 0.9999
EP 20-50 y = 67400x – 515 0.9998
PP 6-30 y = 67400x – 515 0.9999

This table is adapted from a study on different compounds and serves as an illustrative example of linearity assessment. nih.gov

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are critical parameters in validating analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For tryptamine derivatives, including this compound, sensitive analytical techniques are paramount, particularly in forensic and toxicological analyses where sample quantities may be minimal. nih.gov

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a common method for the analysis of similar compounds. For instance, in the analysis of 10-Methoxycamptothecin (B22973) (MCPT) and its metabolite 10-hydroxycamptothecin (B1684218) (HCPT), a reverse-phase HPLC method with fluorescence detection demonstrated a lower limit of quantification (LLOQ) of 5 ng/mL. akjournals.com This level of sensitivity is often necessary for the quantification of analytes in biological matrices such as bile, urine, and feces. akjournals.com

In the context of related compounds, various analytical techniques have established a range of detection and quantification limits. For example, a developed RP-HPLC method for Metoclopramide hydrochloride (MCP) found the LOD and LOQ to be 5.23 µg/ml and 17.44 µg/ml, respectively. researchgate.net Another spectrophotometric method for the same compound reported an LOD of 0.0658 µg/mL and an LOQ of 0.2193 µg/mL. researchgate.net For Meloxicam, a newly developed reverse-phase HPLC method showed an LOD of 0.0003 ug/ml and an LOQ of 0.001 ug/ml.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection of novel psychoactive substances like 4-Hydroxy McPT in biological samples. vulcanchem.com This technique can achieve limits of quantification below 1 ng/mL in matrices such as urine and blood, which is essential for forensic toxicology cases. vulcanchem.com

Table 1: Examples of LOD and LOQ for Related Compounds using Various Analytical Methods

Compound Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Source
Metoclopramide hydrochloride (MCP) RP-HPLC 5.23 µg/ml 17.44 µg/ml researchgate.net
Metoclopramide hydrochloride (MCP) Spectrophotometry 0.0658 µg/mL 0.2193 µg/mL researchgate.net
Meloxicam RP-HPLC 0.0003 ug/ml 0.001 ug/ml
10-Methoxycamptothecin (MCPT) RP-HPLC with fluorescence detection 5 ng/mL (LLOQ) akjournals.com

Accuracy and Precision (e.g., Recovery)

Accuracy and precision are fundamental to the validation of any analytical method, ensuring that the measured values are close to the true value and that repeated measurements are consistent.

Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For the analysis of MCPT and HCPT in rat bile, urine, and feces, the accuracy of the HPLC method was found to be within the range of 95.3% to 107.5%. akjournals.com In another study involving Metoclopramide hydrochloride, accuracy was established at different concentration levels, with findings in the range of 98.4% to 101.8%. researchgate.net For Meloxicam, a developed HPLC method demonstrated accuracy over the range of 95% to 99%.

Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. It can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of MCPT and HCPT, the intra-day and inter-day precision was below 12.5%. akjournals.com A study on Metformin HCl reported repeatability with an RSD of less than 2%. bibliotekanauki.pl In the validation of an HPLC method for various active ingredients in cough and cold pharmaceuticals, the relative standard deviations for intraday and interday precision were all less than 4%. researchgate.net

Table 2: Accuracy and Precision Data for Related Analytical Methods

Compound/Method Accuracy (% Recovery) Precision (RSD %) Source
MCPT and HCPT (HPLC) 95.3 - 107.5% < 12.5% (Intra- and Inter-day) akjournals.com
Metoclopramide hydrochloride (RP-HPLC) 98.4 - 101.8% researchgate.net
Meloxicam (RP-HPLC) 95 - 99% 0.0003%
Metformin HCl (HPLC) < 2% (Repeatability) bibliotekanauki.pl

Application in Forensic Research and Toxicology

This compound is categorized as a research chemical and a tryptamine derivative, making it a compound of interest in forensic research and toxicology. caymanchem.comwikipedia.org As a novel psychoactive substance (NPS), its appearance on the drug market necessitates the development of reliable analytical methods for its identification in seized materials and biological samples. wikipedia.orguni-graz.at

Forensic laboratories utilize advanced analytical techniques to detect and characterize 4-Hydroxy McPT. vulcanchem.com These methods include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a primary technique for the detection of 4-Hydroxy McPT in biological fluids like urine and blood. vulcanchem.com It often involves a liquid-liquid extraction (LLE) step for sample preparation and can achieve limits of quantification below 1 ng/mL. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization, such as silylation, is often required to increase the volatility of the compound. vulcanchem.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods with fluorescence detection can provide nanogram-level sensitivity. vulcanchem.com

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR): These spectroscopic techniques are used for the structural elucidation of the compound in seized materials. vulcanchem.com

The metabolism of related tryptamines, such as 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT), has been studied to identify specific biomarkers for consumption. nih.gov Research on human hepatocytes has shown that metabolism can involve N-oxidation, N-demethylation, O-glucuronidation, and sulfation. nih.gov Identifying such metabolites is crucial for confirming the intake of the parent compound in toxicological analyses. nih.gov

In forensic case reports, substances sold under one name may contain other compounds. For example, a powder sold as 4-AcO-DET was found to likely contain 4-HO-DET with an addition of 4-HO-McPT. uni-graz.at This highlights the importance of comprehensive analytical testing in forensic investigations involving NPS. The compound also serves as an analytical reference standard in research settings, particularly for receptor binding assays to investigate its interaction with serotonin (B10506) receptor subtypes and to study the structure-activity relationships of psychedelic tryptamines. vulcanchem.comcaymanchem.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound
10-Methoxycamptothecin MCPT
10-hydroxycamptothecin HCPT
Metoclopramide hydrochloride MCP
Meloxicam
Metformin Hydrochloride
4-hydroxy-N,N-methylpropyltryptamine 4-OH-MPT
4-AcO-DET
4-HO-DET

Computational and in Silico Studies of 4 Hydroxy Mcpt Hydrochloride

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are fundamental tools for predicting how a ligand, such as 4-Hydroxy McPT Hydrochloride, will bind to a receptor. Given its structural similarity to other psychedelic tryptamines like psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary targets of interest are the serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is known to mediate the main effects of classic psychedelics. chemrxiv.orgwikipedia.org

Computational docking analyses of similar tryptamine (B22526) derivatives have provided a framework for understanding these interactions. nih.gov For instance, studies on N,N-dimethyltryptamine (N,N-DMT) and 4-hydroxy-N,N-dimethyltryptamine (4-OH-DMT) have identified key binding features within the orthosteric binding pocket of the 5-HT2A receptor. chemrxiv.org These studies reveal that the protonated amine of the tryptamine side chain typically forms a crucial interaction with a specific aspartic acid residue (D155). chemrxiv.org Furthermore, the indole (B1671886) nitrogen atom can form a hydrogen bond with a serine residue (S242), while the indole ring itself engages in hydrophobic interactions with surrounding aromatic residues like tryptophan (W336) and phenylalanine (F339, F340). chemrxiv.org

In the case of this compound, molecular modeling would construct a three-dimensional representation of the molecule, which is then computationally "docked" into a model of the target receptor, such as the 5-HT2A receptor. The simulations would explore various possible binding poses, and scoring functions would be used to estimate the binding affinity for each pose. ub.edu The presence of the 4-hydroxy group on the indole ring is expected to contribute to the binding affinity, potentially forming additional hydrogen bonds within the receptor pocket. The N-cyclopropyl-N-methyl substitution on the amine will also influence the binding conformation and selectivity for different receptor subtypes.

Table 1: Predicted Key Interactions of this compound at the 5-HT2A Receptor

Interaction Type Ligand Moiety Potential Receptor Residue Significance
Ionic InteractionProtonated AmineAspartic Acid (D155)Anchors the ligand in the binding pocket. chemrxiv.org
Hydrogen BondIndole NitrogenSerine (S242)Stabilizes the indole ring orientation. chemrxiv.org
Hydrogen Bond4-Hydroxy GroupSerine, Threonine, or other polar residuesEnhances binding affinity and specificity.
Hydrophobic InteractionsIndole RingTryptophan (W336), Phenylalanine (F339, F340)Contributes to the overall binding energy. chemrxiv.org
Steric InteractionsN-Cyclopropyl GroupVarious residues in the binding pocketInfluences receptor subtype selectivity and potency.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. nanobioletters.com This method is particularly useful for understanding how modifications to a core scaffold, like the tryptamine structure, affect receptor affinity and functional activity. researchgate.net A QSAR study for this compound would involve synthesizing or computationally generating a series of related tryptamine analogs with variations at the 4-position and on the terminal amine.

The process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, orbital energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.net The biological activity of each compound, such as its binding affinity (Ki) or functional potency (EC50) at the 5-HT2A receptor, would be determined through in vitro assays. ljmu.ac.uk

Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that relates the descriptors to the observed activity. researchgate.net Such a model can reveal which structural features are most important for activity and can be used to predict the activity of new, unsynthesized compounds. For tryptamines, QSAR studies have shown that electronic properties are major contributors to their hallucinogenic activity. researchgate.net

Table 2: Hypothetical Data for a QSAR Study of Tryptamine Analogs

Compound LogP Molecular Weight Polar Surface Area (Ų) 5-HT2A Affinity (Ki, nM)
4-HO-DMT (Psilocin)1.85204.2745.96.1
4-HO-MET2.21218.3045.98.5
4-Hydroxy McPT 2.35 230.31 45.9 Predicted Value
4-HO-DIPT3.05246.3545.912.3
5-MeO-DMT2.45218.2938.045.0

Note: The values for 4-Hydroxy McPT are illustrative and would be determined in an actual study.

Prediction of Pharmacological Profiles

Beyond receptor interactions, computational tools can predict the broader pharmacological profile of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. grafiati.com Web-based platforms like SwissADME and admetSAR are frequently used for this purpose, providing rapid in silico screening of drug candidates. researchgate.nethamdard.edu.pk

For this compound, these tools would predict a range of crucial parameters. For example, predictions on gastrointestinal absorption and blood-brain barrier (BBB) penetration are vital for assessing its potential for oral activity and central nervous system effects. grafiati.comresearchgate.net The prediction of metabolic pathways is also critical, as it can identify potential active or toxic metabolites. For instance, studies on other tryptamines have shown that O-acetylated prodrugs are deacetylated in vivo to their more active 4-hydroxy counterparts. ljmu.ac.uk

Toxicity predictions, such as potential for hERG inhibition (a marker for cardiotoxicity) or mutagenicity (Ames test), are essential for early safety assessment. nih.gov These in silico predictions help to prioritize compounds for further development and can guide the design of molecules with more favorable pharmacokinetic and safety profiles. hamdard.edu.pk

Table 3: Predicted ADME/Tox Profile for this compound

Parameter Predicted Property Implication
Absorption
Gastrointestinal (GI) AbsorptionHighSuitable as an oral drug candidate. researchgate.net
Blood-Brain Barrier (BBB) PermeationLikely to crossPotential for central nervous system activity. researchgate.net
Distribution
P-glycoprotein SubstratePredicted (Yes/No)Influences brain penetration and efflux. hamdard.edu.pk
Metabolism
Cytochrome P450 (CYP) Inhibitione.g., CYP2D6, CYP3A4Potential for drug-drug interactions.
Excretion
Half-lifePredicted (Short/Moderate/Long)Influences duration of action.
Toxicity
hERG InhibitionLow riskLower potential for certain cardiac side effects. nih.gov
Ames MutagenicityPredicted non-mutagenicLower concern for carcinogenic potential. nih.gov

Note: The predictions in this table are illustrative and based on general findings for tryptamine derivatives.

Research Gaps and Future Directions in 4 Hydroxy Mcpt Hydrochloride Research

Identification of Underexplored Research Avenues

While initial studies have provided a foundational understanding of 4-Hydroxy McPT Hydrochloride, several areas remain significantly unexplored. The compound, first synthesized in 2016, is a tryptamine (B22526) derivative that has been identified as a designer drug. wikipedia.orgchemicalroute.com Its physiological and toxicological properties have not been thoroughly analyzed. chemicalroute.com

Key research gaps include:

Comprehensive Pharmacological Profiling: Beyond a general understanding of its serotonergic effects, detailed in-vivo and in-vitro studies are necessary to delineate its full pharmacological profile. wikipedia.org This includes determining its binding affinities and functional activities at a wider range of serotonin (B10506) receptor subtypes and other potential molecular targets.

Metabolic Fate and Pharmacokinetics: The metabolic pathways, pharmacokinetic profile, and potential for drug-drug interactions of this compound are largely unknown. A 2017 study on the related compound 10-Methoxycamptothecin (B22973) (MCPT) highlighted the importance of understanding excretion and biotransformation, which is currently lacking for 4-Hydroxy McPT. akjournals.com

Toxicological Evaluation: There is a notable absence of comprehensive toxicological data. chemicalroute.com Future research should focus on acute and chronic toxicity studies, as well as assessing its potential for genotoxicity, carcinogenicity, and neurotoxicity.

Long-term Effects: The long-term physiological and psychological effects of exposure to this compound remain uninvestigated.

Potential as a Research Tool for Serotonergic Systems and Neurobiology

This compound's structural characteristics make it a valuable tool for research in serotonergic systems and neurobiology. As a tryptamine derivative, it is related to the neurotransmitter serotonin and the psychedelic psilocin. nirlab.comwikipedia.org Its unique N-cyclopropyl and 4-hydroxy substitutions on the tryptamine scaffold provide an opportunity to probe the structure-activity relationships (SAR) of serotonergic ligands.

The compound can be utilized as an analytical reference standard in research and forensic applications to explore the function of serotonin receptors. caymanchem.comglpbio.cn Specifically, it can be employed in:

Receptor Binding and Functional Assays: To investigate how specific structural modifications influence affinity and efficacy at various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is a key target for psychedelic compounds. wikipedia.org

Neurobiological Studies: To explore the downstream signaling pathways and neuronal circuits affected by activation of specific serotonin receptors. This could provide insights into the mechanisms underlying mood, cognition, and perception.

Development of Novel Therapeutic Agents: By understanding the SAR of compounds like 4-Hydroxy McPT, researchers may be able to design novel ligands with improved selectivity and therapeutic potential for psychiatric and neurological disorders.

Advanced Comparative Studies with Novel Tryptamine Derivatives

The growing number of novel tryptamine derivatives necessitates advanced comparative studies to understand their relative pharmacological and toxicological profiles. researchgate.net this compound should be systematically compared with other 4-substituted tryptamines, such as 4-HO-MET and 4-HO-MiPT, as well as other N-substituted analogues. nirlab.comwikipedia.org

These comparative studies should focus on:

Receptor Affinity and Selectivity: Directly comparing the binding profiles of these compounds at a wide array of receptors will help to build a comprehensive SAR model for this class of molecules.

In Vitro and In Vivo Potency: Determining the relative potencies of these compounds in functional assays and animal models will provide a clearer understanding of their psychoactive and physiological effects.

Metabolic Stability and Metabolite Profiling: A comparative analysis of their metabolic pathways can help predict their duration of action and potential for the formation of active or toxic metabolites. nih.gov

Behavioral Pharmacology: Head-to-head comparisons in animal models of behavior can elucidate subtle differences in their psychoactive effects.

Such studies will not only enhance our understanding of this specific compound but also contribute to the broader knowledge of tryptamine pharmacology, which has implications for both public health and the development of new medicines.

Q & A

Basic Research Questions

What are the validated analytical methods for characterizing 4-Hydroxy McPT Hydrochloride, and how can researchers ensure reproducibility?

To characterize the compound, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm purity and molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the positions of hydroxyl and methyl groups. For reproducibility, adhere to standardized protocols from certified reference materials (e.g., Cayman Chemical’s analytical standards) and document batch-specific data, including retention times and spectral peaks .

How should researchers design a synthesis protocol for this compound to minimize impurities?

Start with pyridoxine hydrochloride or structurally similar precursors, as described in pyridoxine-based triazole synthesis workflows. Protect reactive hydroxyl groups using acetone and p-toluenesulfonic acid to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization. Final purity validation should involve HPLC (>98% purity threshold) and comparison with certified reference standards .

Advanced Research Questions

What in vivo models are suitable for studying the neuropharmacological effects of this compound, and how should behavioral assays be optimized?

Use rodent models to assess hallucinogenic potential via the head-twitch response (HTR) assay, as demonstrated for analogs like 4-hydroxy DiPT. Dose-response curves should account for species-specific metabolism (e.g., murine CYP450 isoforms). For drug discrimination studies, train rats in a two-lever operant system using DOM (2,5-dimethoxy-4-methylamphetamine) as a reference agonist. Ensure blinding and randomization to reduce bias .

How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy results for this compound?

Discrepancies may arise from differences in blood-brain barrier permeability or metabolic stability. Conduct pharmacokinetic studies (e.g., plasma protein binding, half-life) and compare with in vitro receptor-binding assays (e.g., 5-HT₂A receptor affinity). Use molecular docking simulations to predict metabolite interactions and validate findings via targeted LC-MS/MS analysis of brain homogenates .

What strategies optimize the stability of this compound in long-term storage for forensic or pharmacological studies?

Store lyophilized samples at -20°C in airtight, light-resistant containers. For aqueous solutions, use pH-stable buffers (e.g., ammonium chloride) and avoid repeated freeze-thaw cycles. Periodically validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) and HPLC reanalysis .

Methodological Guidance for Data Analysis

How should researchers statistically analyze dose-dependent effects in behavioral studies involving this compound?

Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use two-way ANOVA to assess interactions between dose and time, followed by post-hoc tests (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize biological relevance .

What computational tools are recommended for predicting the metabolic pathways of this compound?

Leverage software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism. Cross-validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and high-resolution mass spectrometry to identify hydroxylated or glucuronidated metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.